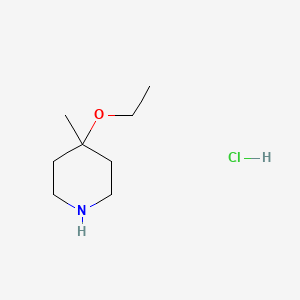

4-Ethoxy-4-methylpiperidine hydrochloride

Descripción

Propiedades

IUPAC Name |

4-ethoxy-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-3-10-8(2)4-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJOLKKYCBBWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNCC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-methylpiperidine hydrochloride typically involves the reaction of 4-methylpiperidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethoxy-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Aplicaciones Científicas De Investigación

Synthesis Methodology

- Catalytic Hydrogenation : A common method involves hydrogenating 4-picoline derivatives under high pressure to yield piperidine derivatives.

- Oxidation Reactions : Utilizing phospho-molybdic acid as a catalyst enhances the oxidation process, improving yields and reducing by-products .

Pharmaceutical Applications

4-Ethoxy-4-methylpiperidine hydrochloride serves as an intermediate in the synthesis of various bioactive compounds, particularly in the development of analgesics and other therapeutic agents.

Key Applications

- Analgesic Development : This compound is crucial in synthesizing novel analgesics, contributing to pain management therapies .

- Antithrombotic Agents : It acts as an intermediate in producing drugs like argatroban, which is used for treating thrombosis-related conditions .

- Buffering Agent : In biological research, it functions as a non-ionic organic buffering agent for cell cultures, maintaining pH within optimal ranges (6-8.5) .

Biochemical Research Applications

In biochemical studies, this compound is utilized for:

- Cell Culture : Its buffering properties make it suitable for maintaining stable pH levels in various cell culture systems.

- Drug Formulation Studies : The compound is integral in formulating new drugs aimed at specific biological targets.

Case Study 1: Synthesis of Novel Analgesics

Research conducted on the synthesis of new analgesics utilizing this compound demonstrated its effectiveness as a precursor in developing compounds with enhanced pain-relieving properties. The study highlighted improved efficacy and reduced side effects compared to existing analgesics .

Case Study 2: Antithrombotic Research

A study focused on the synthesis of argatroban analogs using this compound showed promising results in terms of potency and selectivity against thrombin. These findings suggest potential advancements in treating thrombotic disorders .

Data Table: Comparative Analysis of Applications

| Application Area | Description | Impact/Benefits |

|---|---|---|

| Analgesic Development | Intermediate for novel pain management drugs | Improved efficacy and safety profiles |

| Antithrombotic Agents | Precursor for argatroban derivatives | Enhanced treatment options for thrombosis |

| Biochemical Research | Buffering agent in cell culture | Maintains optimal pH for cellular viability |

Mecanismo De Acción

The mechanism of action of 4-Ethoxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Key Identifiers :

- CAS Number: Not directly listed in the evidence, but related compounds (e.g., 4-methylpiperidine hydrochloride) have CAS numbers such as 42796-28-1.

- Molecular Weight : Estimated at 195.7 g/mol (calculated from the assumed formula).

For example, meperidine hydrochloride (a piperidine-based opioid) is a well-known analgesic.

Comparison with Similar Compounds

The following table compares 4-ethoxy-4-methylpiperidine hydrochloride with structurally analogous piperidine derivatives, focusing on molecular properties, safety data, and regulatory status.

Structural and Functional Differences

- 4-(Diphenylmethoxy)piperidine Hydrochloride: The bulky diphenylmethoxy group significantly increases molecular weight (303.83 g/mol) and lipophilicity, likely affecting blood-brain barrier permeability and metabolic stability. Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: The ester group (-COOEt) introduces hydrolytic instability under acidic or basic conditions, which may limit its utility in certain formulations.

Regulatory and Commercial Status

- 4-(Diphenylmethoxy)piperidine Hydrochloride : Compliant with Chinese safety standards (GB/T 16483-2008) and produced by suppliers like LGC Group.

Actividad Biológica

Overview

4-Ethoxy-4-methylpiperidine hydrochloride is a piperidine derivative with the molecular formula CHNO·HCl. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of 4-methylpiperidine with ethyl iodide, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The synthesis of this compound can be summarized as follows:

- Starting Materials : 4-Methylpiperidine and ethyl iodide.

- Reagents : Sodium hydride (as a base), dimethylformamide (DMF) as a solvent.

- Process : The reaction is conducted under elevated temperatures, followed by the addition of hydrochloric acid to yield the hydrochloride salt.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors and enzymes, influencing various physiological processes. For instance, it has been studied for its potential effects on acetylcholinesterase (AChE) inhibition, which is crucial in neuropharmacology .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. These properties make it a candidate for further exploration in drug development aimed at treating infections caused by bacteria and viruses.

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in relation to Alzheimer's disease therapy. Studies have shown that derivatives of piperidine compounds can inhibit AChE and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, potentially benefiting cognitive functions .

Case Studies

Case Study 1: AChE Inhibition

In a study focused on piperidine derivatives, this compound was evaluated for its ability to inhibit AChE. The results indicated that this compound could significantly reduce AChE activity in vitro, suggesting its potential use in treating cognitive decline associated with neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential as a therapeutic agent in infectious diseases.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Ethoxy-4-methylpiperidine HCl | CHNO·HCl | Antimicrobial, AChE inhibition |

| 4-Methylpiperidine | CHN | Precursor in synthesis; less bioactive |

| 4-Ethylpiperidine | CHN | Similar structure; varied activity |

This table highlights how the specific ethoxy group in this compound contributes to its distinct biological activities compared to other piperidine derivatives.

Q & A

Q. Key Parameters :

Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the hydrochloride salt .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 178.1 (calculated for C₈H₁₇NO·HCl) validates molecular weight .

- HPLC : Retention time comparison with standards and >98% peak area purity ensure batch consistency .

Validation : Cross-reference spectral data with computational predictions (e.g., PubChem’s InChI key) .

What are the key stability considerations for storing this compound, and how can degradation be mitigated?

Level: Basic

Methodological Answer:

- Storage Conditions :

- Degradation Pathways :

Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC tracking detect degradation products .

How do computational models aid in predicting the reactivity and interaction mechanisms of this compound in complex reactions?

Level: Advanced

Methodological Answer:

- Quantum Chemical Calculations :

- Molecular Dynamics (MD) : Models solvation effects in polar solvents (e.g., water vs. DMSO) to optimize reaction conditions .

Case Study : Simulations of 4-Ethoxy-4-methylpiperidine’s binding to acetylcholine esterase revealed steric hindrance from the ethoxy group, explaining reduced bioactivity compared to analogs .

What strategies resolve contradictions in biological activity data for this compound across different studies?

Level: Advanced

Methodological Answer:

-

Meta-Analysis Framework :

-

Mechanistic Studies :

Example : Discrepancies in serotonin receptor inhibition (5-HT3A) were resolved by identifying pH-dependent protonation of the piperidine nitrogen, altering binding kinetics .

How can isotopic labeling and tracer studies elucidate the metabolic pathways of this compound in vivo?

Level: Advanced

Methodological Answer:

- Isotope Selection :

- Experimental Design :

Data Interpretation : Metabolic maps generated using software (e.g., MetaCore) integrate tracer data with enzyme databases to predict detoxification pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.